[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
This compound features a piperidine core substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a methylcarbamic acid tert-butyl ester via a methylene linker. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or GPCR-targeted molecules.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16(4)11-12-5-8-17(9-6-12)10-7-15/h12H,5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCIKMBORCMPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate ester to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations:
- Aminoethyl vs. Aminoacetyl: The aminoethyl group (primary amine) enhances reactivity for conjugation (e.g., amide bond formation), whereas the aminoacetyl derivative (secondary amine) may serve as a prodrug or reduce off-target interactions .
- Functional Handles : Chloroacetyl () and hydroxylethyl () substituents provide sites for further synthetic modifications.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, commonly referred to as the tert-butyl carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, including its implications in cancer therapy and neuropharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 71752-68-6. Its structure includes a piperidine ring, an aminoethyl group, and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the aminoethyl group : Alkylation of the piperidine ring with an aminoethyl halide occurs under basic conditions.
- Carbamate formation : The final step involves reacting the aminoethyl-piperidine intermediate with tert-butyl chloroformate.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate biochemical pathways by binding to these targets, affecting their activity and leading to physiological effects.
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For example:
- Cytotoxicity : In vitro studies demonstrated that compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .
- Mechanism : The anticancer effect may be linked to the activation of specific receptors such as the M3 muscarinic acetylcholine receptor (M3R), which plays a role in cell proliferation and apoptosis resistance in colorectal cancer cells .
2. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Cholinesterase Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy . This dual inhibition may help in improving cognitive function by increasing acetylcholine levels in the brain.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant effects, contributing to their therapeutic potential in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
